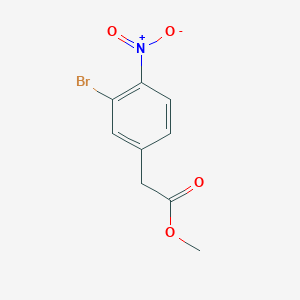

Methyl 2-(3-bromo-4-nitrophenyl)acetate

説明

特性

CAS番号 |

185200-33-3 |

|---|---|

分子式 |

C9H8BrNO4 |

分子量 |

274.07 g/mol |

IUPAC名 |

methyl 2-(3-bromo-4-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |

InChIキー |

YRVHCAKUFXGWNU-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |

正規SMILES |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |

製品の起源 |

United States |

科学的研究の応用

Organic Synthesis

Methyl 2-(3-bromo-4-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various reactions such as:

- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group enhances the compound's reactivity towards nucleophiles, making it valuable for synthesizing derivatives.

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing the formation of diverse compounds.

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activities:

- Anticancer Activity : Studies indicate that similar nitro-substituted compounds can inhibit cancer cell proliferation. For instance, research published in MDPI highlighted that these compounds could induce apoptosis in colorectal cancer cells, showcasing their therapeutic potential .

- Antimicrobial Properties : Investigations have demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions:

- Enzyme Inhibition : The compound interacts with esterases and lipases, leading to the hydrolysis of the ester bond and the formation of 4-nitrophenol, which is a chromogenic indicator used in enzymatic assays .

- Cell Signaling Modulation : It influences signaling pathways by interacting with proteins and transcription factors, affecting gene expression and cellular metabolism .

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of nitro-substituted phenolic compounds revealed that this compound could effectively inhibit colorectal cancer cell growth by inducing apoptosis. The study reported an IC50 value indicating effective concentrations for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results showed significant antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial drugs .

類似化合物との比較

Data Tables

Table 1: Structural and Electronic Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-bromo-4-nitrophenyl)acetate?

- Methodological Answer : The synthesis typically involves sequential nitration and bromination of a phenylacetic acid precursor, followed by esterification. For example:

Nitration : Introduce the nitro group at the para position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).

Bromination : Electrophilic bromination at the meta position using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Esterification : React the resulting 3-bromo-4-nitrophenylacetic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

- Key Considerations : Monitor regioselectivity during nitration/bromination using TLC or HPLC. Purify intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and nitro groups cause deshielding; aromatic protons split based on coupling). For example, the nitro group at C4 induces downfield shifts (~δ 8.2–8.6 ppm for aromatic protons) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How is single-crystal X-ray diffraction used to resolve its molecular structure?

- Methodological Answer :

Crystallization : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to obtain high-quality crystals.

Data Collection : Employ a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Key parameters include:

- Displacement parameters (Uiso/Ueq) for thermal motion analysis.

- Hydrogen bonding : Identify intramolecular interactions (e.g., C–H···O) and π-π stacking distances .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and steric effects of bromo/nitro substituents?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate:

Electrostatic potential maps : Visualize electron-deficient regions near nitro and bromo groups.

Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward nucleophilic/electrophilic attacks.

- Correlation Energy : Use functionals like Colle-Salvetti to model electron correlation effects in aromatic systems .

Q. What strategies resolve crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Disordered Moieties : Refine occupancy ratios (e.g., 0.53:0.47 for hydroxyl groups in ) using PART commands in SHELXL.

- Hydrogen Bonding : Apply restraints (DFIX, DANG) to stabilize disordered regions.

- Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromo group facilitates Pd-catalyzed coupling, but steric hindrance from the nitro group may reduce yields. Optimize using:

Bulky ligands (XPhos) to enhance catalyst turnover.

Microwave-assisted synthesis to accelerate reaction kinetics.

- Suzuki-Miyaura Coupling : The nitro group’s electron-withdrawing effect stabilizes intermediates but may require higher temperatures (80–100°C) .

Data Contradictions and Validation

- Example : Discrepancies in reported melting points or crystallographic parameters (e.g., unit cell dimensions) may arise from polymorphism or solvent inclusion. Validate via:

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。